molecular formula C10H20Cl2N4O2S B1478098 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride CAS No. 1949815-67-1

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

Cat. No.: B1478098
CAS No.: 1949815-67-1
M. Wt: 331.3 g/mol
InChI Key: QQETVIOCDMTMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N4O2S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Applications

Pyrazoles are known for their significance in heterocyclic chemistry and pharmacology. They form the core structure for many pharmaceutical compounds due to their diverse biological activities. For instance, pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The research demonstrates that the pyrazole ring system, being basic and unsaturated, plays a crucial role in drug design and development, offering a wide range of therapeutic potentials (Bhattacharya et al., 2022).

Diazepane Applications

1,4-Diazepines, which include the diazepane ring, are associated with a broad spectrum of biological activities, such as antipsychotic, anxiolytic, and anticancer effects. The review of synthetic schemes, reactivity, and biological evaluation of 1,4-diazepines highlights their medicinal importance and potential exploitation in pharmaceutical sectors. The diversity in the biological activities of 1,4-diazepine derivatives underlines their significance in drug discovery and development (Rashid et al., 2019).

Sulfonamide Applications

The sulfonamide group, a key component of the target compound, is a hallmark in the development of bacteriostatic antibiotics and has found use in various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. A review covering sulfonamide inhibitors from 2013 to the present highlights their role in addressing a multitude of conditions, including cancer, glaucoma, and inflammation. This underscores the versatility of sulfonamide-containing compounds in medicinal chemistry and their ongoing relevance in drug discovery (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S.2ClH/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14;;/h11H,3-7H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQETVIOCDMTMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Reactant of Route 3
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Reactant of Route 4
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Reactant of Route 5
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

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